N-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound characterized by its unique chemical structure. This compound features a quinazoline core, a chloro group, a methoxy group, and an amide functional group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a chloro-substituted phenol under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and requires heating to promote the formation of the quinazoline ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chloro or methoxy positions, often involving nucleophilic substitution with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives, such as alcohols or amines.
Substitution Products: Substituted derivatives with different functional groups at the chloro or methoxy positions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives, which can be further modified for various applications.
Biology: In biological research, N-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used as a precursor for the synthesis of pharmaceuticals or as an active ingredient in drug formulations.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility makes it valuable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide: This compound shares a similar structure but has a hydroxy group instead of the quinazoline core.
N-(4-methoxyphenyl)-3-chloropropanamide: Another related compound with a simpler structure and different functional groups.
Uniqueness: N-(3-Chloro-4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide stands out due to its complex quinazoline core and the presence of both chloro and methoxy groups. This combination of functional groups provides unique chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-22-14-7-6-10(8-12(14)17)20-16(21)15-11-4-2-3-5-13(11)18-9-19-15/h6-9H,2-5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMAOJAFUDHIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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